molecular formula C11H11NO2 B078737 Ethyl 1H-indole-1-carboxylate CAS No. 13307-67-0

Ethyl 1H-indole-1-carboxylate

Cat. No. B078737
CAS RN: 13307-67-0
M. Wt: 189.21 g/mol
InChI Key: OEXNQFWEJRSZBW-UHFFFAOYSA-N
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Description

Ethyl 1H-indole-1-carboxylate is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest for researchers. For instance, the reaction of certain compounds in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield (88%). Finally, the methylation reaction of the compound using MeI afforded phytoalexin in a high yield (97%) .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-indole-1-carboxylate can be analyzed using various methods. For instance, the structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 1H-indole-1-carboxylate can be complex. For example, one study reported the reaction of a compound with palladium(II) acetate in the presence of the bidentate ligand Dt-BPF and the soluble base triethylamine under reflux in toluene/acetonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1H-indole-1-carboxylate can be determined using various methods. For instance, one study reported the compound as a colorless liquid with certain NMR and IR characteristics .

Scientific Research Applications

  • Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate : This study discusses the acylation of Ethyl 1H-indole-2-carboxylate with different acylating reagents. The acylation occurs at specific positions of the indole nucleus, indicating potential for synthesizing a variety of chemical compounds (Tani et al., 1990).

  • Method for C-3 Acylation of Ethyl Indole-2-carboxylates : This research provides a method for effectively producing ethyl 3-acylindole-2-carboxylates from Ethyl indole-2-carboxylate, highlighting its utility in synthesizing acylated indole derivatives (Murakami et al., 1985).

  • Synthesis of Antiarrhythmic Agents : This study demonstrates the use of Ethyl 1H-indole-2-carboxylate in synthesizing potential new antiarrhythmic agents, indicating its relevance in pharmaceutical research (Javed & Shattat, 2005).

  • Discovery from a Marine Sponge : A study on marine sponges identified Ethyl 1H-indole-3-carboxylate as a naturally occurring compound, which was previously known only as a synthetic intermediate. This suggests its potential role in natural product chemistry (Abdjul et al., 2015).

  • Synthesis of Indoles from Ethyl Pyrrole-2-carboxylate : This research demonstrates a method for synthesizing various indoles functionalized on the benzene moiety starting from Ethyl pyrrole-2-carboxylate, suggesting applications in the synthesis of complex indole structures (Tani et al., 1996).

  • Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate : The study describes a simple method for preparing ethyl 5-iodo-1H-indole-2-carboxylate from Ethyl 1H-indole-2-carboxylate, useful in synthetic chemistry (Beshore & Dinsmore, 2003).

  • Synthesis of Pyrimido[1,2-a]indoles : This study outlines a three-component reaction involving Ethyl 2-amino-1H-indole-3-carboxylates for synthesizing highly diversified pyrimido[1,2-a]indoles, indicating its use in complex organic synthesis (Gupta et al., 2011).

Safety And Hazards

Safety data sheets provide information about the potential hazards of Ethyl 1H-indole-1-carboxylate. For instance, it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed or in contact with skin .

Future Directions

The future directions for research on Ethyl 1H-indole-1-carboxylate and other indole derivatives are promising. Given their diverse biological activities, these compounds have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXNQFWEJRSZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157938
Record name Ethyl 1H-indole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-indole-1-carboxylate

CAS RN

13307-67-0
Record name Ethyl 1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13307-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Ethoxycarbonyl)indole
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Record name NSC81240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81240
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Record name Ethyl 1H-indole-1-carboxylate
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Record name Ethyl 1H-indole-1-carboxylate
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Record name N-(Ethoxycarbonyl)indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
PC Too, SH Chua, SH Wong… - The Journal of organic …, 2011 - ACS Publications
A synthetic method for azaheterocycles from aryl ketone O-acetyl oximes and internal alkynes has been developed by using the Cu(OAc) 2 –[Cp*RhCl 2 ] 2 bimetallic catalytic system. …
Number of citations: 247 pubs.acs.org
N Dupper - 2017 - escholarship.org
Allylic alcohols can be transformed into γ,δ-unsaturated α,α-dibromo esters through a two-step process: formation of a bromal-derived mixed acetal, followed by tandem …
Number of citations: 0 escholarship.org
NE Golantsov, AА Festa, AS Golubenkova… - Chemistry of …, 2020 - Springer
A method for the synthesis of 1-(1H-indol-3-yl)ethane-1,2-diamines, key synthetic precursors of a number of marine alkaloids, has been developed based on the reduction of adducts of …
Number of citations: 3 link.springer.com
M Ishikura, N Takahashi, K Yamada, T Abe… - Helvetica Chimica …, 2008 - Wiley Online Library
Palladium‐catalyzed tandem cyclization–cross‐coupling reaction of indolylborate 2 and vinyl bromide 5 was successfully applied in a short formal synthesis of olivacine. The reaction of …
Number of citations: 13 onlinelibrary.wiley.com
B Zheng, M Li, G Gao, Y He… - Advanced synthesis & …, 2016 - Wiley Online Library
A palladium‐catalyzed α‐arylation of sulfonamides with aryl chlorides is presented. A Buchwald‐type pre‐catalyst formed with Kwong’s indole‐based ligand enabled this transformation …
Number of citations: 22 onlinelibrary.wiley.com
JM Veness - 2015 - digitalcommons.unl.edu
Diaryliodonium salts have been studied continuously since the first report of their synthesis in 1894. Diaryliodonium salts are I (III) derivatives that are air-and moisturestable. The …
Number of citations: 3 digitalcommons.unl.edu
K Liu, HJ Jiang, N Li, H Li, J Wang… - The Journal of Organic …, 2018 - ACS Publications
The chiral Co(III)-complex-templated Brønsted acids were found to be efficient bifunctional phase-transfer catalysts for the highly enantioselective bromocyclization of protected …
Number of citations: 28 pubs.acs.org
X Li, YR Lee, SH Kim - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
Quinazolinediones are important heterocycles 1 and have been shown to possess pharmacologically interesting properties, displaying, for example, anti-hypertensive, 2 antidiabetic, 3 …
Number of citations: 7 koreascience.kr
P Mondal, NP Argade - The Journal of Organic Chemistry, 2013 - ACS Publications
Starting from Boc-protected tryptamine and (S)-tetrahydro-5-oxo-2-furancarboxylic acid, facile enantioselective total synthesis of desbromoarborescidines A–C and the formal synthesis …
Number of citations: 47 pubs.acs.org
Y Li - 2012 - search.proquest.com
Irradiation of a tryptamine linked through its side-chain nitrogen to an alkylidene malonate residue results in an intramolecular [2+ 2] cycloaddition to the indole 2, 3-double bond. The …
Number of citations: 2 search.proquest.com

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